molecular formula C9H10BrN3O B1525179 4-(5-Bromopyridin-2-yl)piperazin-2-one CAS No. 1197235-94-1

4-(5-Bromopyridin-2-yl)piperazin-2-one

Cat. No. B1525179
M. Wt: 256.1 g/mol
InChI Key: PRWVYYWQDKWARZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(5-Bromopyridin-2-yl)piperazin-2-one”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “4-(5-Bromopyridin-2-yl)piperazin-2-one” can be represented by the InChI code 1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3 . This indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in the molecule .

Scientific Research Applications

Receptor Occupancy and Drug Development

  • 5-Hydroxytryptamine1A (5-HT1A) receptors are implicated in anxiety and depression treatment. DU 125530, a compound with structural similarities to 4-(5-Bromopyridin-2-yl)piperazin-2-one, demonstrated high occupancy of human brain 5-HT1A receptors with potential applications in treating anxiety and mood disorders (Rabiner et al., 2002).

Metabolic Pathways and Drug Disposition

  • In the context of HIV-1 protease inhibitor metabolism, a compound structurally related to 4-(5-Bromopyridin-2-yl)piperazin-2-one, L-735,524, underwent complex metabolic processes, providing insight into the metabolic pathways and disposition of related compounds in humans (Balani et al., 1995).
  • Venetoclax, a B-cell lymphoma-2 protein inhibitor, shared some structural features with 4-(5-Bromopyridin-2-yl)piperazin-2-one. Its metabolism in humans was extensively characterized, revealing complex biotransformation pathways, which may provide a framework for understanding the metabolism of structurally related compounds (Liu et al., 2017).

Drug-Related Toxicity and Clinical Implications

  • MT-45, structurally akin to 4-(5-Bromopyridin-2-yl)piperazin-2-one, demonstrated opioid-like adverse symptoms, including unconsciousness and respiratory depression. Such findings are crucial for understanding the toxicological profiles and safety considerations of related compounds (Helander et al., 2014).

Novel Psychoactive Substance (NPS) Monitoring and Trends

  • The STRIDA project, while not directly linked to 4-(5-Bromopyridin-2-yl)piperazin-2-one, monitored new psychoactive substances, including various piperazine derivatives. It highlighted the widespread use of NPS and their clinical presentations, which is relevant for understanding the broader context of drug use and its implications (Helander et al., 2014).

Safety And Hazards

“4-(5-Bromopyridin-2-yl)piperazin-2-one” is toxic if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(5-bromopyridin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c10-7-1-2-8(12-5-7)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWVYYWQDKWARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromopyridin-2-yl)piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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